Lipophilicity (XLogP3) Comparison: A Quantitative Differentiator from Closest Analogs
The target compound exhibits a higher computed lipophilicity (XLogP3 = 3.9) compared to the closely related analog methyl 5-bromo-2-(difluoromethoxy)benzoate (XLogP3 = 3.4) [1], and a similar but slightly higher value than ethyl 3-bromo-4-(difluoromethoxy)benzoate (XLogP3 = 3.8) [2]. This is a quantifiable difference that can influence membrane permeability and target binding in a drug discovery context.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | Methyl 5-bromo-2-(difluoromethoxy)benzoate: 3.4; Ethyl 3-bromo-4-(difluoromethoxy)benzoate: 3.8 |
| Quantified Difference | +0.5 relative to methyl analog; +0.1 relative to ethyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [REFS-1, REFS-2] |
Why This Matters
A higher XLogP3 value indicates greater lipophilicity, which can directly impact a compound's ability to cross biological membranes, a critical factor in the optimization of drug-like molecules.
- [1] PubChem. Methyl 5-bromo-2-(difluoromethoxy)benzoate. PubChem CID 44828932. National Center for Biotechnology Information. Accessed 2026-04-16. View Source
- [2] PubChem. Ethyl 3-bromo-4-(difluoromethoxy)benzoate. PubChem CID 45072128. National Center for Biotechnology Information. Accessed 2026-04-16. View Source
